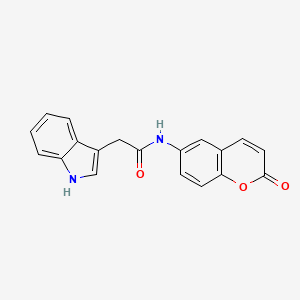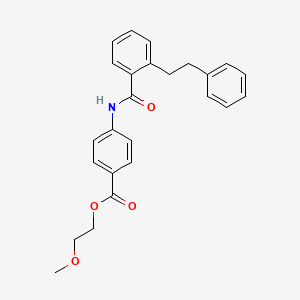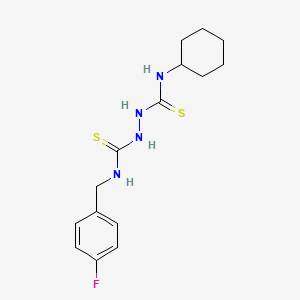
2-(1H-indol-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide
Overview
Description
2-(1H-indol-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a synthetic organic compound that combines structural elements of indole and coumarin. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Coumarin is a fragrant organic chemical compound in the benzopyrone chemical class. The combination of these two structures in a single molecule can result in unique chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves the following steps:
Formation of Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of Coumarin Derivative: The coumarin derivative can be synthesized through the Pechmann condensation, which involves the reaction of phenol with a β-keto ester in the presence of an acid catalyst.
Coupling Reaction: The indole and coumarin derivatives are then coupled through an amide bond formation. This can be achieved by reacting the indole derivative with an acyl chloride or anhydride of the coumarin derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl group of the coumarin moiety, potentially leading to the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the coumarin aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and acyl halides, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the coumarin carbonyl group can lead to the formation of coumarin alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biological processes due to its structural similarity to naturally occurring molecules.
Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide depends on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If the compound acts as a receptor agonist or antagonist, it may bind to the receptor and either activate or block its signaling pathway. The specific molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(2-oxo-2H-chromen-4-yl)acetamide: This compound has a similar structure but with a different substitution pattern on the coumarin ring.
2-(1H-indol-3-yl)-N-(2-oxo-2H-chromen-7-yl)acetamide: This compound has a similar structure but with a different substitution pattern on the coumarin ring.
2-(1H-indol-3-yl)-N-(2-oxo-2H-chromen-5-yl)acetamide: This compound has a similar structure but with a different substitution pattern on the coumarin ring.
Uniqueness
The uniqueness of 2-(1H-indol-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide lies in its specific substitution pattern, which can result in unique chemical and biological properties. For example, the position of the substituents on the coumarin ring can affect the compound’s ability to interact with biological targets, its solubility, and its stability.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(2-oxochromen-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-18(10-13-11-20-16-4-2-1-3-15(13)16)21-14-6-7-17-12(9-14)5-8-19(23)24-17/h1-9,11,20H,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAQGZBIFCNBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4749673.png)
![ethyl 4-benzyl-1-[(5-methyl-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B4749682.png)
![1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B4749694.png)
![1,3-DIMETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4749697.png)
![2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4749718.png)
![N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4749721.png)
![1-[(2,5-dimethylphenoxy)acetyl]-1H-pyrazole](/img/structure/B4749730.png)

![N-cyclopentyl-3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B4749757.png)
![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4749763.png)

![4-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid](/img/structure/B4749772.png)
![(2,4-dimethoxyphenyl){1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}methanone](/img/structure/B4749773.png)
![6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4749774.png)
